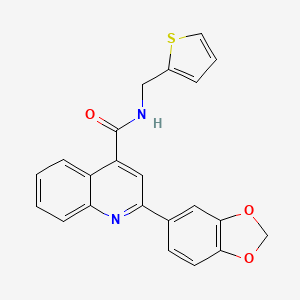

![molecular formula C19H22N2OS B4557957 2-(phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4557957.png)

2-(phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-(Phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide often involves complex reactions that may include Michael addition-lactamization processes, sulfide oxidation, and N- to O-sulfonyl transfer sequences. For example, a method described for synthesizing related pyridine derivatives starts from (phenylthio)acetic acids and α,β-unsaturated ketimines, utilizing isothiourea as a catalyst (Stark, O'Riordan, & Smith, 2014).

Molecular Structure Analysis

The crystal structure of compounds similar to 2-(Phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide reveals detailed information about their conformation. For instance, analysis of N-phenyl-N-(pyridin-4-yl)acetamide showed that the amide unit is nearly planar, with specific dihedral angles indicating a lack of conjugation between the phenyl or pyridyl group and the amide unit (Umezono & Okuno, 2015).

Chemical Reactions and Properties

The reactivity of the phenylthio group in related compounds has been explored in various contexts, including deoxydative substitutions that produce mixtures of sulfides and potentially bioactive molecules (Prachayasittikul, Doss, & Bauer, 1991).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, crystal structure, and molecular conformation, are crucial for understanding their behavior in different environments. The synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide highlight the impact of structural modifications on these properties (Nikonov et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activities, are influenced by the molecule's structure. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have shown Src kinase inhibitory and anticancer activities, demonstrating the chemical utility of compounds with similar structural motifs (Fallah-Tafti et al., 2011).

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Antitumor Activities : Some compounds related to 2-(phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide have been synthesized and tested for antimicrobial activities. For example, novel sulphonamide derivatives have shown good antimicrobial activity, with specific compounds exhibiting high activity towards various strains. These findings are supported by quantum calculations to correlate experimental and theoretical data, suggesting a promising avenue for developing new antimicrobial agents (Fahim & Ismael, 2019).

Inhibitory Effects on Enzymes and Receptors : Certain acetamide derivatives have been identified as potent inhibitors for specific enzymes and receptors. For instance, a clinical candidate named K-604 has been recognized for its aqueous solubility and potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating selectivity over ACAT-2. This compound's design led to significant improvements in oral absorption, presenting a potential treatment for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Computational Studies and Chemical Synthesis

Theoretical Investigations : Computational studies have played a crucial role in understanding the properties and reactivities of these compounds. Theoretical investigations of antimalarial sulfonamides as potential COVID-19 drugs utilized computational calculations and molecular docking studies, revealing promising antimalarial activity and suggesting mechanisms of action through interactions with specific protein targets (Fahim & Ismael, 2021).

Synthetic Approaches : Advanced synthetic methods have been developed for creating derivatives of 2-(phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide and related structures. Techniques such as triethylborane-mediated atom-transfer cyclisation have been applied to synthesize lactones and pyrrolidin-2-ones, showcasing the versatility of these methods in constructing complex structures with potential biological activities (Ikeda et al., 1998).

properties

IUPAC Name |

2-phenylsulfanyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c22-19(15-23-18-6-2-1-3-7-18)20-14-16-8-10-17(11-9-16)21-12-4-5-13-21/h1-3,6-11H,4-5,12-15H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEXWBQWVWTUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CNC(=O)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

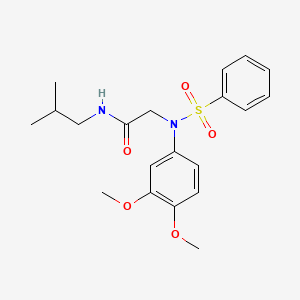

![N-[1-(4-isopropylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide](/img/structure/B4557878.png)

![2,2,3,3-tetrafluoropropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4557887.png)

![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide](/img/structure/B4557897.png)

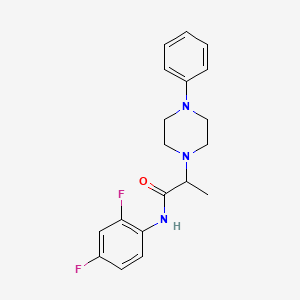

![4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4557899.png)

![N-({5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4557904.png)

![5-[(4-ethoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide](/img/structure/B4557914.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4557920.png)

![4-[3-(benzylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4557944.png)

![2-chloro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4557964.png)

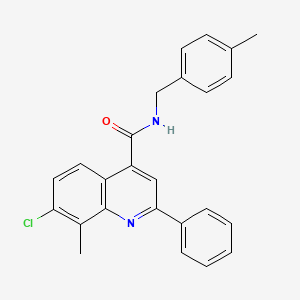

![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4557973.png)